TBHQ vs BHA and BHT: Thermal Stability and Activity Retention at High Temperature
In direct head-to-head thermal stability testing, TBHQ and BHT demonstrated significantly superior heat resistance compared to BHA and ethoxyquin (EQ). Antioxidants were thermally treated at 100–200 °C for 1–2 hours, after which residual antioxidant effectiveness was measured via Rancimat induction period on sardine oil [1].
| Evidence Dimension | Inactivation percentage after thermal treatment |
|---|---|
| Target Compound Data | TBHQ: 25–30% inactivation at 175 °C |
| Comparator Or Baseline | BHA: 70% inactivation at 150 °C; EQ: 60% inactivation at 150 °C; BHT: 25–30% inactivation at 175 °C |
| Quantified Difference | At 175 °C, TBHQ retains 70–75% activity vs BHA nearly completely inactivated (70% loss at only 150 °C); TBHQ equals BHT in thermal resistance but exceeds BHA by 2.3–2.8× in activity retention |
| Conditions | Sardine oil Rancimat test after thermal treatment at 100–200 °C for 1–2 hours |
Why This Matters
For procurement in poultry feed processing or frying applications where temperatures exceed 150 °C, TBHQ provides functional antioxidant activity that BHA cannot deliver, directly impacting formulation efficacy and product stability.
- [1] Sanhueza, J., Nieto, S., & Valenzuela, A. (2000). Thermal stability of some commercial synthetic antioxidants. Journal of the American Oil Chemists' Society, 77(9), 933–936. View Source
